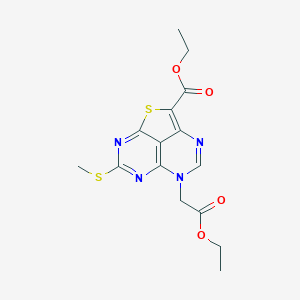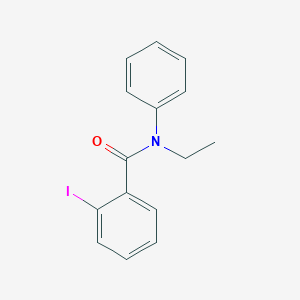![molecular formula C19H21N3O2 B258624 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B258624.png)
3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known by its chemical name, CP-690,550, and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is an enzyme that plays a crucial role in the regulation of immune responses, making CP-690,550 a promising candidate for the treatment of various autoimmune diseases.
作用机制
CP-690,550 works by inhibiting the activity of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, which is a member of the Janus kinase family of enzymes. 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is involved in the signaling pathways that lead to the activation of immune cells, including T cells and B cells. When 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is activated, it phosphorylates and activates downstream signaling molecules, which in turn activate immune cells. By inhibiting 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, CP-690,550 can reduce the activation of immune cells and thereby alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has several biochemical and physiological effects that make it a promising candidate for the treatment of autoimmune diseases. The compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. CP-690,550 also reduces the activity of T cells and B cells, which are the primary immune cells involved in autoimmune diseases. Additionally, CP-690,550 has been shown to reduce the production of autoantibodies, which are antibodies that target the body's own tissues.
实验室实验的优点和局限性
One of the major advantages of using CP-690,550 in lab experiments is its potency and specificity. The compound is a potent inhibitor of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide and has a high degree of specificity for this enzyme. This makes it an ideal tool for studying the role of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in immune cell signaling and for developing new therapies for autoimmune diseases. However, one limitation of using CP-690,550 in lab experiments is its potential toxicity. The compound has been shown to have some toxic effects on the liver and kidneys, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CP-690,550. One area of interest is the development of new therapies for autoimmune diseases based on the compound's inhibition of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. Another area of interest is the study of the compound's effects on other signaling pathways in immune cells. Additionally, there is interest in developing new formulations of CP-690,550 that can improve its pharmacokinetic properties and reduce its potential toxicity. Finally, there is interest in studying the long-term effects of CP-690,550 on the immune system and other physiological processes.
合成方法
The synthesis of CP-690,550 involves a multi-step process that requires specialized knowledge and equipment. The first step involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-cyclopentyl-N-(3-dimethylaminopropyl)carbodiimide to form the corresponding amide. The final step involves the reaction of the amide with 3-aminobenzamide to form CP-690,550.
科学研究应用
CP-690,550 has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 works by inhibiting the activity of 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, which is involved in the signaling pathways that lead to the activation of immune cells. By inhibiting 3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, CP-690,550 can reduce the activity of immune cells and thereby alleviate the symptoms of autoimmune diseases.
属性
产品名称 |
3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide |
|---|---|
分子式 |
C19H21N3O2 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
3-(cyclopentanecarbonylamino)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-9-10-20-17(11-13)22-19(24)15-7-4-8-16(12-15)21-18(23)14-5-2-3-6-14/h4,7-12,14H,2-3,5-6H2,1H3,(H,21,23)(H,20,22,24) |
InChI 键 |
FTFUWZVVNMHKCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CCCC3 |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)
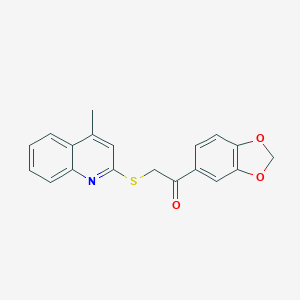
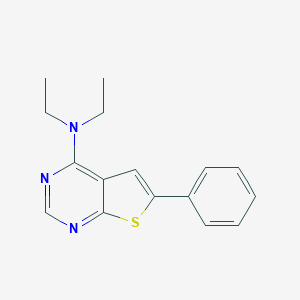
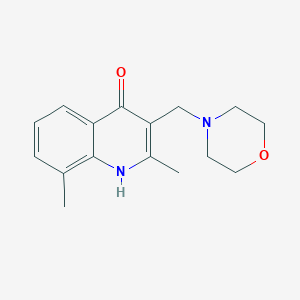
![Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B258554.png)
![2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B258555.png)
![(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)
![2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B258565.png)
![2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B258568.png)
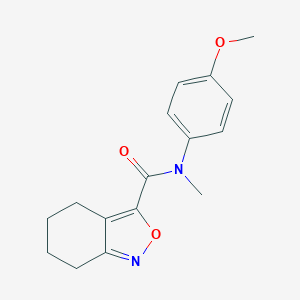
![1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B258571.png)
![methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B258572.png)
